Superior Efficacy in Loperamide-Inadequate Responders: The RELIEF Phase 4 Study
In a Phase 4 trial (RELIEF) specifically designed for IBS-D patients with inadequate symptom control on prior loperamide, eluxadoline demonstrated significant superiority over placebo [1]. The primary composite responder endpoint (≥40% improvement in worst abdominal pain and Bristol Stool Scale score <5 on ≥50% of days) was achieved by 22.7% of patients on eluxadoline 100 mg BID compared to 10.3% on placebo (P = 0.002) [1]. This directly addresses the clinical gap for patients who do not respond adequately to loperamide, the standard first-line antidiarrheal.
| Evidence Dimension | Composite Responder Rate (Pain + Stool Consistency) at Week 12 |
|---|---|
| Target Compound Data | 22.7% of patients (eluxadoline 100 mg BID) |
| Comparator Or Baseline | 10.3% of patients (placebo); all patients had prior inadequate response to loperamide |
| Quantified Difference | Absolute difference of 12.4 percentage points; P = 0.002 |
| Conditions | Phase 4, multicenter, randomized, double-blind, placebo-controlled trial in 346 adults with IBS-D (Rome III) and inadequate symptom control with prior loperamide [1]. |
Why This Matters
This provides direct, prospective evidence for selecting eluxadoline over loperamide in a well-defined, clinically relevant patient population where loperamide has already failed.
- [1] Brenner DM, Sayuk GS, Gutman CR, Jo E, Elmes SJR, Liu LWC, Cash BD. Efficacy and Safety of Eluxadoline in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study. Am J Gastroenterol. 2019 Sep;114(9):1502-1511. doi: 10.14309/ajg.0000000000000327. PMID: 31464768. View Source
